2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is characterized by the presence of a dioxolane ring and a butynyl group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known to act as a reagent for the design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling .
Mode of Action
Its role as a reagent suggests that it may interact with its targets to form covalent bonds, facilitating the creation of photo-crosslinkers .
Biochemical Pathways
Given its use in proteome profiling, it may be involved in pathways related to protein synthesis and modification .
Result of Action
Its use in proteome profiling suggests it may influence protein expression and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol typically involves the reaction of but-3-yn-1-ol with 1,3-dioxolane under specific conditions. The reaction is catalyzed by acids or bases, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the design of photo-crosslinkers for proteome profiling.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethan-1-ol: Similar structure with slight variations in functional groups.
1,3-Dioxolane-2-ethanol: Lacks the butynyl group, making it less versatile in certain reactions
Uniqueness
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol is unique due to the presence of both a dioxolane ring and a butynyl group, which confer distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUDHDRWVLMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.